Hammett σₚ: 4-Cyano vs. Common Analogs
The 4‑cyano substituent exerts a strong electron‑withdrawing effect quantified by its Hammett σₚ constant of +0.66, substantially higher than the values for the 4‑chloro (+0.23), 4‑bromo (+0.23), 4‑methyl (–0.17), or 4‑methoxy (–0.27) analogs [1]. This 2.9‑fold greater electron‑withdrawing power (relative to 4‑Cl) directly influences the electron density on the sulfur atom and the reactivity of the propanoate side‑chain, altering rates of nucleophilic substitution and cyclization reactions [1].
| Evidence Dimension | Hammett σₚ substituent constant (electron‑withdrawing capacity) |
|---|---|
| Target Compound Data | σₚ = +0.66 (4‑CN) |
| Comparator Or Baseline | 4‑Cl: σₚ = +0.23; 4‑Br: +0.23; 4‑CH₃: –0.17; 4‑OCH₃: –0.27 |
| Quantified Difference | σₚ difference vs. 4‑Cl = +0.43 (2.9‑fold); vs. 4‑CH₃ = +0.83 |
| Conditions | Standard Hammett σₚ values derived from ionization equilibria of substituted benzoic acids in water at 25°C [1] |
Why This Matters
Procurement decisions for SAR campaigns or synthetic route design must account for the CN group’s uniquely strong electron withdrawal, which cannot be mimicked by halogen or alkyl substituents.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
